REACTION_CXSMILES
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[I:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH:19](OC)(OC)OC>CO>[CH3:19][O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][CH:9]=[C:10]([N+:11]([O-:13])=[O:12])[C:2]=1[I:1]
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Name
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|
Quantity
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61 g
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Type
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reactant
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Smiles
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IC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
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Name
|
|
Quantity
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40.8 g
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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88.4 g
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Type
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reactant
|
Smiles
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C(OC)(OC)OC
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Name
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|
Quantity
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500 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was refluxed under argon for 20 h
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Duration
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20 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated to 100 mL
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Type
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CUSTOM
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Details
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then partitioned between saturated NaHCO3(aq) and CH2Cl2
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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The yellow solid was crystallized from CH2Cl2/hexanes
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Name
|
|
Type
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product
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Smiles
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COC(C1=C(C(=CC=C1)[N+](=O)[O-])I)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |